molecular formula C19H19BrN2O2 B5097111 1-(4-bromophenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

1-(4-bromophenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5097111
M. Wt: 387.3 g/mol
InChI Key: XGWGEIYIOVXAIX-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a bromophenyl group and an ethylphenyl group attached to a pyrrolidine ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

1-(4-bromophenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

1-(4-bromophenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

    1-(4-bromophenyl)-N-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a methylphenyl group instead of an ethylphenyl group, which may affect its physical properties and interactions with molecular targets.

Properties

IUPAC Name

1-(4-bromophenyl)-N-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-2-13-5-3-4-6-17(13)21-19(24)14-11-18(23)22(12-14)16-9-7-15(20)8-10-16/h3-10,14H,2,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGWGEIYIOVXAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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